molecular formula C8H7N3O2 B13004378 3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid

3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid

Cat. No.: B13004378
M. Wt: 177.16 g/mol
InChI Key: YKILDAUKUCNBTA-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in various fields of research and industry.

Preparation Methods

The synthesis of 3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-methylimidazole with pyrazine-2-carboxylic acid in the presence of a dehydrating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid can be compared with other similar compounds, such as imidazo[1,5-a]pyridine and imidazo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and specific properties. For example:

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-10-7(8(12)13)6-4-9-2-3-11(5)6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKILDAUKUCNBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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